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Compound of Interest

Compound Name: Butane-1,4-13C2

Cat. No.: B1626772 Get Quote

Butane-1,4-¹³C₂ (CAS: 69105-48-2) is a stable isotope-labeled version of butane where the

carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C).[1] This

specific labeling pattern provides a distinct mass shift of +2 compared to the unlabeled

molecule, making it an ideal tracer for a variety of research applications.[1]

The utility of isotopically labeled compounds hinges on two key quality attributes: chemical

purity and isotopic purity. Chemical purity refers to the absence of other chemical compounds,

while isotopic purity (or isotopic enrichment) refers to the percentage of the molecules that

contain the ¹³C label at the specified positions. High isotopic purity is essential for minimizing

interference from naturally abundant isotopes and ensuring the accuracy of quantitative

measurements in metabolic flux analysis (MFA) and as an internal standard in mass

spectrometry-based assays.[2][3]

Synthesis and Purification
A specific, peer-reviewed synthesis protocol for Butane-1,4-¹³C₂ is not readily available in the

literature. However, a plausible synthetic route can be proposed based on established organic

chemistry principles for creating the butane backbone, starting from a ¹³C-labeled precursor.

Proposed Synthetic Pathway:

A likely approach involves the reduction of a dicarboxylic acid or its ester, where the carboxyl

groups are labeled with ¹³C.

Starting Material: The synthesis would logically begin with [1,4-¹³C₂]succinic acid. This

precursor is commercially available or can be synthesized via methods that establish the C1-
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C4 labeling pattern.

Esterification: The labeled succinic acid is converted to its diethyl ester, diethyl [1,4-

¹³C₂]succinate, to create a more suitable substrate for reduction.

Reduction/Hydrogenolysis: The diethyl [1,4-¹³C₂]succinate is then subjected to high-pressure

hydrogenation in the presence of a catalyst like copper chromite. This reaction reduces the

ester groups to primary alcohols, yielding [1,4-¹³C₂]butane-1,4-diol.[4]

Conversion to Dibromide: The resulting diol is converted to the corresponding dibromide,

1,4-dibromo-[1,4-¹³C₂]butane, using a reagent such as hydrobromic acid.

Final Reduction: The final step is the reduction of the dibromide to the target molecule,

Butane-1,4-¹³C₂, using a reducing agent like lithium aluminum hydride or catalytic

hydrogenation.

Purification: Given that butane is a gas at room temperature (boiling point: -0.5 °C), purification

would be achieved through cryogenic distillation to separate it from any remaining solvents,

reagents, or non-volatile impurities.[1]

Determination of Isotopic Purity
The isotopic purity of Butane-1,4-¹³C₂ is determined using high-resolution analytical techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the exact position

and extent of isotopic labeling.[5] For Butane-1,4-¹³C₂, ¹³C NMR is particularly informative.

Due to the symmetry of the butane molecule, a standard ¹³C NMR spectrum of unlabeled

butane shows only two peaks: one for the terminal methyl carbons (C1 and C4) and one for the

internal methylene carbons (C2 and C3).[6] In a highly enriched sample of Butane-1,4-¹³C₂, the

signal corresponding to the C1/C4 position would be significantly enhanced. Furthermore, the

presence of two adjacent ¹³C atoms is rare at natural abundance (about 1.1%), but in labeled

compounds, ¹³C-¹³C couplings can be observed, providing direct evidence of the labeling

pattern.[5]
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Experimental Protocol: ¹³C NMR Analysis

Sample Preparation: A sample of the Butane-1,4-¹³C₂ gas is condensed at low temperature

and dissolved in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube. Tetramethylsilane

(TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[6]

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A

quantitative ¹³C experiment is performed, which involves using a long relaxation delay and

inverse-gated proton decoupling to ensure that the peak integrals are directly proportional to

the number of nuclei.

Spectral Analysis:

Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the

¹³C signal at the labeled positions (C1/C4) to the signal of a known quantitative internal

standard or by comparing it to the integral of the unlabeled positions (C2/C3) after

correcting for natural abundance.

Positional Purity: The presence of strong signals only at the expected chemical shifts for

C1 and C4 confirms the correct labeling positions. The absence of significant ¹³C-¹³C

coupling between C1-C2 or C2-C3 further validates the specified labeling.

Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal

tool for determining isotopic enrichment by measuring the relative abundance of different

isotopologues (molecules that differ only in their isotopic composition).[7] Gas

Chromatography-Mass Spectrometry (GC-MS) is typically employed for a volatile compound

like butane.

Experimental Protocol: GC-MS Isotopic Purity Analysis

Sample Introduction: A gaseous sample of Butane-1,4-¹³C₂ is injected into a Gas

Chromatograph (GC). The GC separates the target compound from any volatile chemical

impurities.
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Ionization and Fragmentation: The eluted butane enters the mass spectrometer's ion source

(typically using electron ionization, EI), where it is fragmented.

Mass Analysis: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap)

separates the molecular ion and its fragments. For Butane-1,4-¹³C₂, the molecular ion region

will show a base peak at m/z 58 (for ¹²C₄H₁₀), an M+1 peak at m/z 59 (for ¹³C¹²C₃H₁₀), and a

prominent M+2 peak at m/z 60 (for the desired ¹³C₂¹²C₂H₁₀).

Data Analysis:

The raw abundances of the M, M+1, and M+2 ions are measured.

A correction is applied to account for the natural abundance of ¹³C in the unlabeled portion

of the molecule and in any residual unlabeled butane.

The isotopic purity is calculated from the corrected relative abundances of the

isotopologues. For instance, the percentage of M+2 represents the abundance of the

desired doubly labeled compound.

Data Presentation
Quantitative data regarding the purity of Butane-1,4-¹³C₂ is crucial for its effective use.

Table 1: Typical Product Specifications for Butane-1,4-¹³C₂

Parameter Specification Method

Chemical Formula ¹³CH₃CH₂CH₂¹³CH₃ -

Isotopic Purity ≥ 99 atom % ¹³C MS / NMR

Chemical Purity ≥ 98% GC-FID / GC-MS

Mass Shift M+2 MS

Data based on commercially available standards.[1]

Table 2: Comparison of Analytical Methods for Isotopic Purity
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Feature NMR Spectroscopy Mass Spectrometry

Principle
Measures nuclear spin

properties in a magnetic field.

Measures mass-to-charge ratio

of ions.

Information
Provides precise positional

information and enrichment.

Provides overall enrichment

and isotopologue distribution.

Sample Prep
Requires dissolution in

deuterated solvent.

Requires sample to be volatile

and ionizable.

Quantitation
Inherently quantitative with

proper experimental setup.

Highly quantitative, often

requires calibration curves.

Advantages
Non-destructive; unambiguous

structure determination.

High sensitivity; can be

coupled with chromatography

(GC/LC).

Disadvantages
Lower sensitivity compared to

MS.

Can involve fragmentation,

complicating spectral

interpretation.

Visualization of Workflows and Applications
Isotopic Purity Analysis Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of a

labeled compound like Butane-1,4-¹³C₂.

Caption: Workflow for Isotopic Purity Determination.

Hypothetical Metabolic Application
While specific studies utilizing Butane-1,4-¹³C₂ as a tracer are not prominent in the literature, its

metabolic fate can be hypothesized based on known biochemical pathways. If introduced into a

biological system, butane could undergo terminal oxidation to butanol, followed by further

oxidation to butanoic acid. Through beta-oxidation, this could yield two molecules of acetyl-

CoA. Alternatively, ω-oxidation could lead to succinyl-CoA, a key intermediate in the

Tricarboxylic Acid (TCA) cycle. The diagram below illustrates this hypothetical pathway,

showing how the ¹³C labels would be incorporated into central metabolism.
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Caption: Hypothetical Metabolic Fate of Butane-1,4-¹³C₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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